1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15031612
InChI: InChI=1S/C23H24N4OS2/c1-14-9-10-17-16(11-14)15(2)12-23(3,4)27(17)20(28)13-29-21-24-25-22-26(21)18-7-5-6-8-19(18)30-22/h5-11,15H,12-13H2,1-4H3
SMILES:
Molecular Formula: C23H24N4OS2
Molecular Weight: 436.6 g/mol

1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

CAS No.:

Cat. No.: VC15031612

Molecular Formula: C23H24N4OS2

Molecular Weight: 436.6 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone -

Specification

Molecular Formula C23H24N4OS2
Molecular Weight 436.6 g/mol
IUPAC Name 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Standard InChI InChI=1S/C23H24N4OS2/c1-14-9-10-17-16(11-14)15(2)12-23(3,4)27(17)20(28)13-29-21-24-25-22-26(21)18-7-5-6-8-19(18)30-22/h5-11,15H,12-13H2,1-4H3
Standard InChI Key DZHLVWGTMUFFFT-UHFFFAOYSA-N
Canonical SMILES CC1CC(N(C2=C1C=C(C=C2)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)(C)C

Introduction

The compound 1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-( triazolo[3,4-b] benzothiazol-3-ylsulfanyl)ethanone is a complex organic molecule featuring a quinoline derivative with tetramethyl substitution and a triazole-benzothiazole moiety. This unique combination enhances its chemical diversity and potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antimalarial, and anticancer activities.

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of its core components: the tetramethylquinoline and the triazole-benzothiazole moieties. These components are then linked through a sulfanyl group, often involving reactions such as nucleophilic substitution or cross-coupling reactions.

Biological Activity and Potential Applications

  • Pharmacological Properties: Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects. The incorporation of a triazole-benzothiazole moiety may enhance these properties or confer new biological activities.

  • Interaction Studies: Understanding how this compound interacts with biological targets is crucial for assessing its potential applications. Preliminary studies may involve molecular docking and in vitro assays to evaluate its binding affinity and efficacy.

Table: Comparison of Related Compounds

Compound NameMolecular WeightBiological Activity
1-(8-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(pyrimidin-2-yl)sulfanyl]ethan-1-one383.51Potential antimicrobial/anticancer
4-(4-(((1H-Benzo[d] triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinolineNot specifiedPotential antiviral/anticancer
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedAnti-inflammatory (5-LOX inhibitor)

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